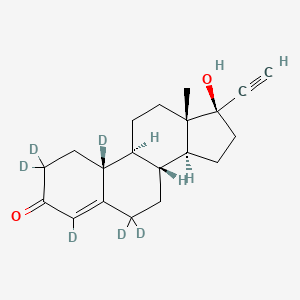

17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6

説明

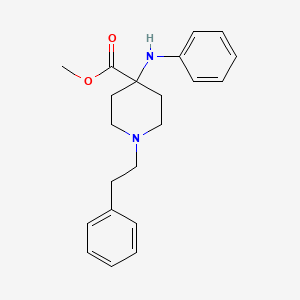

“17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6” is a compound with the molecular formula C20H26O2 . It is an acetate ester of norethindrone and is used as a long-term contraceptive .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It has a molecular weight of 298.419 Da . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not provided in the search results.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 447.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C . It has a molar refractivity of 85.6±0.4 cm3, a polar surface area of 37 Å2, and a molar volume of 258.1±5.0 cm3 .科学的研究の応用

Menopause Syndrome Treatment

A clinical study evaluated the efficacy and safety of a closely related compound, 17-hydroxy-7-methyl-19-norpregn-5(10-en-20-yn-3-one, in treating menopause syndrome and its impact on lipoprotein metabolism. This research found that the compound effectively relieved menopausal symptoms and had a positive effect on serum FSH, TC, TG, HDL levels, and E2. Additionally, it was noted for its safety and effectiveness in treatment (B. Wen, 2001).

Synthesis and Metabolism Studies

Another area of research focused on the synthesis of 17alpha-substituted compounds. For instance, the synthesis of (3alpha,7beta,17alpha)-7-methyl-19-norpregn-5(10)-en-20-yne-3,7,17-triol, a metabolite of ORG OD14, was explored. These studies contribute to understanding the chemical properties and potential applications of these compounds (R. Plate et al., 2000).

Excretion and Metabolism in Postmenopausal Women

Research on Org 30659, a progestagen closely related to the compound , revealed insights into its metabolism and excretion in postmenopausal women. This study provided valuable information on the metabolism of this compound at the C3- and C17-positions and the significance of phase II metabolism in vivo (C. Verhoeven et al., 2000).

Imaging and Radiotherapy in Breast Tumor

Studies also investigated the use of related compounds for breast tumor imaging and radiotherapy. For example, research on a bromine-76-labeled progestin highlighted its potential in PR-mediated uptake in target tissues and its stability in blood, indicating its potential for imaging PR-positive breast tumors (Dong Zhou et al., 2008).

PR Binding Affinities for Breast Tumor Imaging

The synthesis and PR binding affinities of bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins were studied. Some of these compounds showed potential for diagnostic imaging of PR-positive breast tumors and radiotherapy (Dong Zhou et al., 2006).

作用機序

Target of Action

The primary target of 17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6, also known as Norethisterone , is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .

Mode of Action

Norethisterone is a synthetic progestogen . It binds to the progesterone receptor, mimicking the action of natural progesterone. This binding results in changes in gene transcription and protein synthesis, leading to a cascade of biological responses .

Biochemical Pathways

Upon binding to the progesterone receptor, Norethisterone influences several biochemical pathways. These include pathways involved in the regulation of the menstrual cycle, maintenance of pregnancy, and secondary sexual characteristics . The downstream effects of these pathways contribute to the overall physiological response to the compound.

Result of Action

The molecular and cellular effects of Norethisterone’s action include changes in gene transcription and protein synthesis. These changes lead to physiological responses such as regulation of the menstrual cycle and maintenance of pregnancy .

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i4D2,5D2,12D,15D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKNJXKGJWUCNN-CWFXCRECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17alpha-Hydroxy-19-norpregn-4- |

|

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)